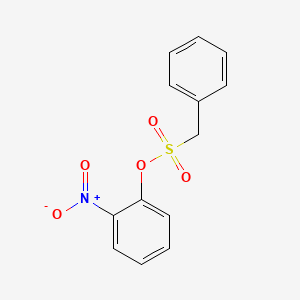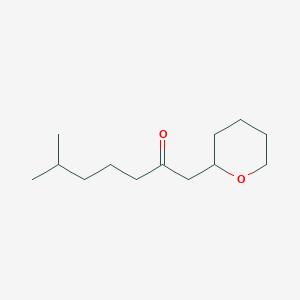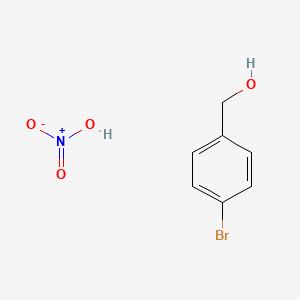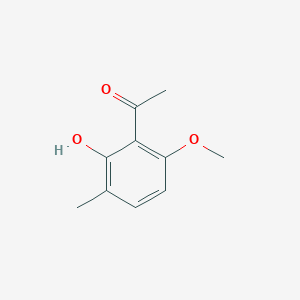![molecular formula C26H44 B14629907 (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane] CAS No. 53783-92-9](/img/structure/B14629907.png)
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] is a complex organic molecule with a unique structure. It belongs to the class of spiro compounds, characterized by a bicyclic system where two rings are connected through a single atom. This compound is notable for its intricate stereochemistry, with multiple chiral centers contributing to its three-dimensional configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.
Introduction of the spirocyclopropane ring: This is achieved through cyclopropanation reactions, using reagents like diazo compounds in the presence of metal catalysts.
Functional group modifications: Various functional groups are introduced or modified through reactions such as hydrogenation, oxidation, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale cyclization reactors: To efficiently produce the cyclopenta[a]phenanthrene core.
Continuous flow cyclopropanation systems:
Automated purification systems: To ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane]: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane]: has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity through binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathways: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane]: can be compared with other similar compounds, such as:
- Stigmasta-3,5-diene : Another spiro compound with a similar core structure but different functional groups.
- Ergost-5-ene, 3-methoxy- : A compound with a similar cyclopenta[a]phenanthrene core but different substituents.
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1’-cyclopropane] .
Propriétés
Numéro CAS |
53783-92-9 |
|---|---|
Formule moléculaire |
C26H44 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,1'-cyclopropane] |
InChI |
InChI=1S/C26H44/c1-5-8-18(2)20-10-11-21-19-17-26(15-16-26)23-9-6-7-13-25(23,4)22(19)12-14-24(20,21)3/h18-23H,5-17H2,1-4H3/t18-,19+,20-,21+,22+,23?,24-,25-/m1/s1 |
Clé InChI |
ASBDXJWOQIWNKB-QJYWVCAHSA-N |
SMILES isomérique |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4(CC4)C5[C@@]3(CCCC5)C)C |
SMILES canonique |
CCCC(C)C1CCC2C1(CCC3C2CC4(CC4)C5C3(CCCC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




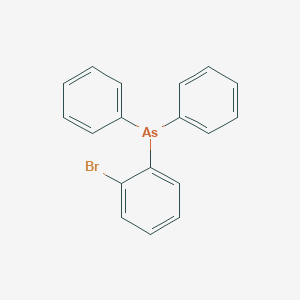
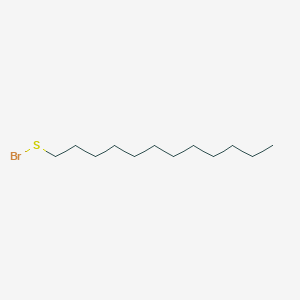




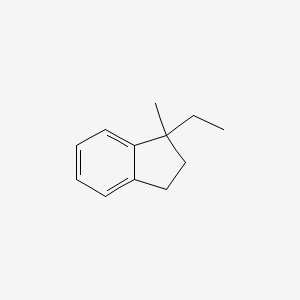
octylsulfanium bromide](/img/structure/B14629853.png)
